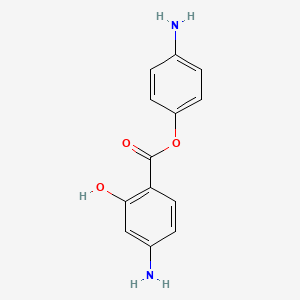

4-Aminophenyl 4-amino-2-hydroxybenzoate

Description

Structure

3D Structure

Properties

CAS No. |

56356-24-2 |

|---|---|

Molecular Formula |

C13H12N2O3 |

Molecular Weight |

244.25 g/mol |

IUPAC Name |

(4-aminophenyl) 4-amino-2-hydroxybenzoate |

InChI |

InChI=1S/C13H12N2O3/c14-8-1-4-10(5-2-8)18-13(17)11-6-3-9(15)7-12(11)16/h1-7,16H,14-15H2 |

InChI Key |

XQGFDQLLBUGTDN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N)OC(=O)C2=C(C=C(C=C2)N)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Aminophenyl 4 Amino 2 Hydroxybenzoate and Its Precursors

Synthesis of 4-Amino-2-hydroxybenzoic Acid (4-ASA) Components

4-Amino-2-hydroxybenzoic acid, also known as para-aminosalicylic acid, is a critical pharmaceutical and chemical intermediate. acs.org Its synthesis is predominantly achieved through the carboxylation of m-aminophenol.

The Kolbe-Schmitt reaction is a key industrial method for producing aromatic hydroxy acids. wikipedia.orgchemeurope.com In the synthesis of 4-ASA, this carboxylation reaction involves treating an aminophenol derivative with carbon dioxide under specific conditions of temperature and pressure. slideshare.netbyjus.com

A highly efficient, modern adaptation of this process involves heating a dry, finely divided mixture of m-aminophenol and a potassium carbonate, such as anhydrous K₂CO₃, in a carbon dioxide atmosphere. google.com The reaction is conducted under substantially anhydrous conditions, with water being removed as it is formed. This method has been shown to produce yields of 4-ASA of approximately 90% or higher, a significant improvement over older aqueous processes that typically had yields around 40-45%. google.com

Table 1: Kolbe-Schmitt Reaction Conditions for 4-ASA Synthesis

| Parameter | Condition | Source |

|---|---|---|

| Reactants | m-Aminophenol, Potassium Carbonate (anhydrous), Carbon Dioxide | google.com |

| Temperature | 150°C to 190°C (specifically 165°C - 175°C) | google.com |

| Pressure | Not exceeding one atmosphere | google.com |

| Conditions | Substantially anhydrous, continuous comminution | google.com |

| Yield | ~90% | google.com |

The mechanism proceeds via the nucleophilic addition of a phenoxide to carbon dioxide. wikipedia.orgchemeurope.combyjus.com The use of a potassium salt, as opposed to a sodium salt, is crucial for directing the carboxylation to the para-position to yield 4-hydroxybenzoic acid derivatives. wikipedia.orgchemeurope.com

An alternative pathway for the synthesis of 4-ASA from m-aminophenol involves a two-step process under different reaction conditions. google.com This method first involves reacting m-aminophenol with a sodium alkoxide (such as sodium methoxide or sodium ethoxide) in an alcohol solvent at room temperature to form an m-aminophenol sodium salt solution. google.com

Subsequently, this solution is subjected to carboxylation by introducing carbon dioxide gas into a high-pressure reactor. The reaction proceeds for 1 to 5 hours under the supercritical conditions of carbon dioxide. google.com This approach avoids the high temperatures of some traditional methods and the aqueous conditions that can lead to hydrolysis by-products. google.com

Following synthesis, the isolation and purification of 4-ASA are critical to achieving the high purity required for its applications. A common and effective procedure involves several steps:

Dissolution and Clarification : The powdered reaction product is dissolved in water. google.com This aqueous solution can then be clarified using activated carbon to remove colored impurities. google.com

Precipitation : Concentrated hydrochloric acid is added to the clarified solution to adjust the pH to between 2.5 and 3.5. google.com This acidification causes the 4-ASA to precipitate out of the solution.

Filtration and Washing : The precipitated 4-ASA is collected by filtration and washed with ice water to remove residual acid and other water-soluble impurities. google.com

Drying : The final product is dried at a low temperature, such as 45°C, to yield the purified 4-aminosalicylic acid. google.com

An alternative final purification step involves recrystallization from hot water or dilute alcohol. prepchem.com

Synthesis of the 4-Aminophenyl Moiety

The 4-Aminophenyl moiety is sourced from its precursor, 4-aminophenol (B1666318), a versatile building block in organic chemistry. wikipedia.org

There are several established industrial routes for the synthesis of 4-aminophenol:

From Phenol (B47542) : This process begins with the nitration of phenol to produce a mixture of ortho- and para-nitrophenol, followed by the separation of the p-isomer and its subsequent reduction with iron. wikipedia.org

From Nitrobenzene (B124822) : A more modern and environmentally favorable approach is the catalytic hydrogenation of nitrobenzene. chemicalbook.comunive.it This process can directly yield 4-aminophenol through the Bamberger rearrangement of the intermediate phenylhydroxylamine. wikipedia.org This selective hydrogenation is often carried out using a noble metal catalyst, such as platinum on carbon (Pt/C), in an acidic medium. chemicalbook.comunive.it

From 4-Nitrophenol (B140041) : 4-nitrophenol can be reduced to 4-aminophenol through various methods, including hydrogenation over a Raney Nickel catalyst or selective reduction of the nitro group using Tin(II) Chloride. wikipedia.org

From Hydroquinone : Aminating hydroquinone presents a greener chemistry route to 4-aminophenol, as hydroquinone can be derived from lignin, a biomass source. digitellinc.com

Table 2: Major Synthetic Routes to 4-Aminophenol

| Starting Material | Key Reagents/Process | Key Intermediate | Source |

|---|---|---|---|

| Phenol | Nitration, then Iron reduction | 4-Nitrophenol | wikipedia.org |

| Nitrobenzene | Catalytic Hydrogenation (e.g., Pt/C) | Phenylhydroxylamine | wikipedia.orgunive.it |

| 4-Nitrophenol | Hydrogenation (e.g., Raney Ni) or SnCl₂ | - | wikipedia.org |

The resulting 4-aminophenol is a white powder that can be recrystallized from hot water. wikipedia.org

4-Aminophenol is a versatile precursor that can be readily derivatized to form a wide range of substituted aminophenyl units. The presence of both an amino (-NH₂) and a hydroxyl (-OH) group allows for selective reactions.

N-Acylation : The amino group can be easily acylated. A prominent example is the reaction of 4-aminophenol with acetic anhydride (B1165640) to produce N-acetyl-4-aminophenol, commonly known as paracetamol (acetaminophen). wikipedia.org

Formation of Schiff Bases : The amino group of 4-aminophenol can react with various aldehydes and ketones to form Schiff base derivatives. nih.govnih.gov These reactions create imine (-C=N-) linkages, leading to a diverse class of compounds with various biological and chemical properties. nih.gov

Urea Derivatives : 4-aminophenol can be reacted with isocyanates to form substituted phenylureas, which are of interest in medicinal chemistry. researchgate.net

Amide Formation : The amino group can also participate in amide bond formation by reacting with activated carboxylic acids or their derivatives, leading to N-(4-hydroxyphenyl)-substituted amides. researchgate.net

These derivatization strategies allow for the modification of the 4-aminophenyl unit to create a library of compounds for various applications.

Esterification Reactions for 4-Aminophenyl 4-amino-2-hydroxybenzoate (B10774363) Formation

The formation of 4-Aminophenyl 4-amino-2-hydroxybenzoate involves the creation of an ester bond between its two precursor molecules: 4-amino-2-hydroxybenzoic acid and 4-aminophenol. This transformation can be achieved through several established esterification methods.

Direct Esterification Approaches

Direct esterification is a primary method for synthesizing this compound. This approach typically involves the reaction of the carboxylic acid (4-amino-2-hydroxybenzoic acid) with the alcohol (4-aminophenol) in the presence of an acid catalyst.

One of the most common methods is Fischer-Speier esterification, which is an acid-catalyzed reaction. In the context of this specific synthesis, the reaction would involve heating a mixture of 4-amino-2-hydroxybenzoic acid and 4-aminophenol with a strong acid catalyst. researchgate.net The presence of the amino groups on both precursor molecules requires stoichiometric amounts of the acid catalyst, as the basic amino groups will neutralize the catalyst. researchgate.net The reaction is reversible, and to drive the equilibrium towards the product, water, a byproduct of the reaction, is typically removed.

Another direct approach involves the use of dehydrating agents like phosphorus pentoxide or polyphosphoric acids. A patented method for the esterification of 2-hydroxy-4-amino-benzoic acid with phenols involves heating the acid and phenol in the presence of these agents to temperatures above 80°C. google.com This method has been shown to produce good yields without causing decarboxylation of the salicylic acid derivative. google.com

Transesterification Methodologies

Transesterification offers an alternative route to this compound. This process involves the reaction of an existing ester of 4-amino-2-hydroxybenzoic acid (for example, the methyl or ethyl ester) with 4-aminophenol. The reaction displaces the original alcohol (methanol or ethanol) with 4-aminophenol to form the desired product.

This methodology can be advantageous in certain situations, for instance, if the methyl or ethyl ester of the acid is more readily available or if the direct esterification proves to be low-yielding. Acid catalysts, such as p-toluenesulfonic acid, are often employed to facilitate the reaction at elevated temperatures. researchgate.net For similar aromatic esters, transesterification of an ethyl ester with an excess of the desired alcohol and p-toluenesulfonic acid as a catalyst at 150°C has been reported to give high yields. researchgate.net

Catalyst Systems for Ester Bond Formation

The choice of catalyst is critical for the efficient formation of the ester bond in this compound. A variety of catalyst systems can be employed for both direct esterification and transesterification reactions.

Homogeneous Catalysts:

Mineral Acids: Strong mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are traditional catalysts for Fischer esterification. researchgate.netresearchtrend.net They work by protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.

Organic Acids: p-Toluenesulfonic acid (PTSA) is a commonly used organic acid catalyst that is effective and often easier to handle than strong mineral acids. researchgate.netnih.gov

Dehydrating Agents: As mentioned, phosphorus pentoxide and polyphosphoric acids can act as both catalysts and dehydrating agents, effectively promoting the esterification of 2-hydroxy-4-amino-benzoic acid with phenols. google.com

Heterogeneous Catalysts:

Solid Acid Catalysts: To simplify product purification and catalyst recovery, heterogeneous catalysts are increasingly favored. Phenolsulfonic acid-formaldehyde resin (PAFR) is a porous polymeric acid catalyst that has shown high efficiency in both esterification and transesterification reactions, often without the need to remove water byproducts. riken.jp

Enzymatic Catalysts: Lipases are enzymes that can catalyze esterification reactions with high selectivity and under mild conditions, which is a key aspect of green chemistry. nih.gov This biocatalytic approach avoids the use of harsh acids and high temperatures. nih.gov

The following table summarizes various catalyst systems used in the synthesis of aromatic esters, which are applicable to the formation of this compound.

| Catalyst Type | Specific Catalyst | Reaction Type | Advantages |

| Homogeneous | Sulfuric Acid (H₂SO₄) | Direct Esterification | Readily available, low cost |

| p-Toluenesulfonic Acid (PTSA) | Direct Esterification / Transesterification | Effective, solid, easier to handle | |

| Polyphosphoric Acid (PPA) | Direct Esterification | Acts as both catalyst and dehydrating agent | |

| Heterogeneous | Phenolsulfonic acid-formaldehyde resin (PAFR) | Direct Esterification / Transesterification | Reusable, no need to remove byproducts |

| Biocatalyst | Lipases | Direct Esterification | High selectivity, mild conditions, environmentally friendly |

Optimization of Reaction Conditions (Temperature, Solvent, Time)

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound while minimizing reaction time and side product formation.

Temperature: Esterification reactions are typically equilibrium-driven and endothermic, meaning that higher temperatures generally favor product formation. For the direct esterification of 2-hydroxy-4-amino-benzoic acid with phenols using polyphosphoric acid, temperatures between 80°C and 120°C are preferred. google.com For Fischer esterification, reactions are often carried out at the reflux temperature of the solvent. researchgate.net However, excessively high temperatures must be avoided to prevent potential degradation of the reactants or products, especially given the presence of multiple functional groups.

Solvent: The choice of solvent can significantly influence the reaction. For Fischer esterification, an excess of the alcohol reactant (in this case, 4-aminophenol, if it were liquid at reaction temperature) can serve as the solvent. Alternatively, inert solvents that can form an azeotrope with water, such as toluene (B28343) or xylene, can be used to facilitate water removal using a Dean-Stark apparatus, thereby shifting the equilibrium towards the product. In some cases, solvent-free conditions, particularly with heterogeneous catalysts, can be employed as a green chemistry approach. researchgate.netnih.gov

Time: The reaction time is dependent on the temperature, catalyst, and reactants used. Reactions are typically monitored using techniques like Thin Layer Chromatography (TLC) to determine when the reaction has reached completion. For similar aromatic ester syntheses, reaction times can range from a few hours to over 24 hours. researchgate.netresearchgate.net

The table below outlines typical ranges for reaction condition optimization based on analogous esterification reactions.

| Parameter | Condition Range | Rationale |

| Temperature | 80°C - 150°C | To overcome activation energy and shift equilibrium. Upper limit prevents degradation. |

| Solvent | Toluene, Xylene, or Solvent-free | Toluene/Xylene for azeotropic removal of water. Solvent-free for green chemistry. |

| Time | 4 - 24 hours | Dependent on other parameters; reaction is monitored for completion. |

Novel Synthetic Pathways and Mechanistic Studies for the Compound

Research into the synthesis of aromatic esters continues to evolve, with a focus on developing more efficient, sustainable, and atom-economical methods.

Exploration of Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to reduce environmental impact. For the synthesis of this compound, several green approaches can be considered.

Solvent-Free Reactions: Conducting reactions without a solvent, or "in dry media," minimizes waste and simplifies purification. researchgate.netnih.gov The use of microwave activation in conjunction with solvent-free conditions can dramatically reduce reaction times and improve yields for the synthesis of some aromatic esters. researchgate.netnih.gov

Biocatalysis: As previously mentioned, using enzymes like lipases represents a significant green alternative to traditional chemical catalysis. nih.gov These reactions are performed in milder conditions, often in aqueous media, and are highly specific, reducing the formation of byproducts. nih.gov

Novel Catalysts: The development of new, more efficient, and recyclable catalysts is a cornerstone of green chemistry. Chemists have developed innovative bimetallic oxide cluster catalysts that demonstrate high efficiency in ester-producing reactions using molecular oxygen as the sole oxidant, with water being the only byproduct. labmanager.com Such catalysts offer a much more environmentally benign and sustainable process. labmanager.com Additionally, the use of recoverable and reusable solid acid catalysts avoids the waste associated with neutralizing homogeneous acid catalysts. riken.jp

The application of these green chemistry principles to the synthesis of this compound could lead to more sustainable and economically viable production methods.

Chemo- and Regioselectivity in Synthesis

The synthesis of this compound presents a significant challenge in terms of chemo- and regioselectivity. The primary issue arises from the presence of two nucleophilic groups in the 4-aminophenol molecule: the amino (-NH2) group and the hydroxyl (-OH) group. In a typical acylation reaction under neutral or basic conditions, the amino group is more nucleophilic than the hydroxyl group. Consequently, direct reaction of 4-aminophenol with an activated carboxylic acid derivative of 4-amino-2-hydroxybenzoic acid (such as an acyl chloride or anhydride) would preferentially lead to the formation of an amide bond (N-acylation) rather than the desired ester bond (O-acylation).

To achieve the selective formation of the ester, it is necessary to modulate the reactivity of the nucleophilic sites on 4-aminophenol. One effective strategy is to perform the esterification under acidic conditions, as is characteristic of the Fischer-Speier esterification. In the presence of a strong acid catalyst, the amino group of 4-aminophenol is protonated to form an ammonium salt (-NH3+). This protonation significantly reduces the nucleophilicity of the nitrogen atom, thereby deactivating it towards acylation. The hydroxyl group, being less basic, remains largely unprotonated and thus retains its nucleophilic character, allowing it to attack the protonated carbonyl group of 4-amino-2-hydroxybenzoic acid to form the desired ester.

Similarly, the use of phosphorus pentoxide or polyphosphoric acids as catalysts also provides a highly acidic environment, which would favor the protonation of the amino groups on both reactant molecules, thus facilitating the selective O-acylation of the phenolic hydroxyl group.

The regioselectivity of the reaction is generally controlled by the inherent positions of the functional groups on the aromatic rings of the precursors. The ester linkage is formed specifically between the carboxyl group of 4-amino-2-hydroxybenzoic acid and the hydroxyl group of 4-aminophenol.

| Reaction Condition | Favored Reaction | Explanation |

| Neutral / Basic | N-acylation (Amide formation) | The amino group is more nucleophilic than the hydroxyl group. |

| Acidic (e.g., Fischer-Speier) | O-acylation (Ester formation) | The amino group is protonated and deactivated, making the hydroxyl group the more reactive nucleophile. |

Investigation of Reaction Intermediates and Transition States

The mechanism of the acid-catalyzed esterification of 4-amino-2-hydroxybenzoic acid with 4-aminophenol, analogous to the Fischer-Speier esterification, proceeds through a series of well-established intermediates and transition states. Computational studies of similar acid-catalyzed esterification reactions provide insight into the molecular-level processes.

The reaction mechanism involves the following key steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of 4-amino-2-hydroxybenzoic acid by the acid catalyst. This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack by the Phenolic Hydroxyl Group: The hydroxyl group of 4-aminophenol, acting as a nucleophile, attacks the protonated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. This intermediate is an oxonium ion, where the oxygen of the attacking hydroxyl group bears a positive charge.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups of the tetrahedral intermediate. This proton transfer can be facilitated by the solvent or another molecule of the alcohol (4-aminophenol). This step results in the formation of a new intermediate where one of the hydroxyl groups is converted into a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, leading to the elimination of a molecule of water and the reformation of the carbon-oxygen double bond. This results in a protonated form of the final ester.

Deprotonation: In the final step, a base (which could be water, the alcohol, or the conjugate base of the acid catalyst) removes the proton from the carbonyl oxygen of the ester, regenerating the acid catalyst and yielding the final product, this compound.

Each of these steps involves a transition state. For instance, the nucleophilic attack on the protonated carbonyl carbon proceeds through a transition state where the new carbon-oxygen bond is partially formed. Similarly, the elimination of water involves a transition state where the carbon-oxygen bond of the leaving water molecule is partially broken. Computational chemistry studies on acid-catalyzed esterification reactions have been used to model the geometries and energies of these intermediates and transition states, providing a quantitative understanding of the reaction pathway.

Chemical Reactivity and Derivatization Strategies of 4 Aminophenyl 4 Amino 2 Hydroxybenzoate

Reactions Involving Amino Functionalities

The two primary amino groups in 4-Aminophenyl 4-amino-2-hydroxybenzoate (B10774363) are nucleophilic and can readily participate in a variety of reactions. The amino group on the phenyl ester portion and the one on the benzoate (B1203000) ring may exhibit slight differences in reactivity due to the electronic effects of the neighboring ester and hydroxyl groups.

The primary amino groups of 4-Aminophenyl 4-amino-2-hydroxybenzoate can be readily acylated to form amides using various acylating agents such as acyl chlorides, acid anhydrides, and carboxylic acids activated with coupling agents. These reactions are fundamental in medicinal chemistry for the synthesis of biologically active compounds.

For instance, the reaction with acyl chlorides, like benzoyl chloride, in the presence of a base such as pyridine (B92270) or triethylamine, would yield the corresponding N-acyl derivatives. Similarly, acid anhydrides, for example, acetic anhydride (B1165640), can be used to introduce acetyl groups onto the amino functionalities. The use of peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) allows for the direct amidation with carboxylic acids under mild conditions.

Table 1: Representative Amidation and Acylation Reactions

| Acylating Agent | Reagent/Catalyst | Product |

|---|---|---|

| Benzoyl chloride | Pyridine | N,N'-dibenzoyl-4-aminophenyl 4-amino-2-hydroxybenzoate |

| Acetic anhydride | Sodium acetate | N,N'-diacetyl-4-aminophenyl 4-amino-2-hydroxybenzoate |

Note: The table provides expected products based on the reactivity of analogous aromatic amines.

The aromatic amino groups of this compound can undergo diazotization upon treatment with a cold, acidic solution of sodium nitrite (B80452) (NaNO2). This reaction converts the primary amino groups into diazonium salt functionalities (-N₂⁺). Due to the presence of two amino groups, bis-diazotization is possible, yielding a bis-diazonium salt.

These resulting diazonium salts are versatile intermediates that can participate in various coupling reactions, primarily with electron-rich aromatic compounds such as phenols and aromatic amines. This reactivity is the basis for the synthesis of a wide array of azo dyes. The coupling reaction is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile. The position of coupling on the aromatic ring of the coupling partner is directed by the activating groups present. For example, coupling with phenol (B47542) typically occurs at the para position.

Table 2: Diazotization and Azo Coupling Reaction Example

| Reactant | Reagents | Intermediate | Coupling Partner | Product |

|---|

Note: This represents a potential reaction pathway. The stability and reactivity of the bis-diazonium salt would depend on the specific reaction conditions.

The primary amino groups of this compound can condense with aldehydes and ketones to form Schiff bases, also known as imines. This reaction typically proceeds under acidic or basic catalysis and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration.

The formation of Schiff bases is a reversible reaction, and the equilibrium can be driven towards the product by removing the water formed during the reaction, often by azeotropic distillation. A variety of aromatic and aliphatic aldehydes can be used, leading to a diverse library of Schiff base derivatives. These derivatives often exhibit interesting photophysical and biological properties. For example, reacting this compound with two equivalents of a substituted benzaldehyde (B42025) would yield a bis-Schiff base.

Table 3: Schiff Base Formation with Aromatic Aldehydes

| Aldehyde | Catalyst | Solvent | Product |

|---|---|---|---|

| Benzaldehyde | Acetic acid | Ethanol | Bis(benzylideneamino) derivative |

| Salicylaldehyde | - | Methanol | Bis(salicylideneamino) derivative |

Note: The table illustrates potential Schiff base products based on established synthetic protocols for aromatic amines.

Reactions Involving Hydroxyl and Ester Groups

The hydroxyl and ester functionalities on the benzoate ring provide additional sites for chemical modification, although they are generally less reactive than the amino groups under many conditions.

The phenolic hydroxyl group is weakly acidic and can be deprotonated by a suitable base to form a phenoxide ion. This nucleophilic phenoxide can then react with alkylating agents, such as alkyl halides or sulfates, in a Williamson ether synthesis to form O-alkylated derivatives. O-acylation of the hydroxyl group can be achieved using acyl chlorides or acid anhydrides, typically in the presence of a base, to form the corresponding esters. Selective acylation of the hydroxyl group in the presence of the amino groups can be challenging and may require the use of protecting groups for the amino functionalities.

The ester linkage in this compound is susceptible to hydrolysis under both acidic and basic conditions. Basic hydrolysis, or saponification, is typically irreversible and yields the corresponding carboxylate salt and phenol. Acid-catalyzed hydrolysis is a reversible process. The kinetics of these hydrolysis reactions would be influenced by factors such as pH, temperature, and the presence of catalysts.

Transesterification, the conversion of one ester to another by reaction with an alcohol, can also be achieved, typically under acid or base catalysis. The reaction equilibrium can be shifted by using a large excess of the reactant alcohol or by removing the alcohol product. The study of the kinetics of these reactions would provide valuable information on the stability of the ester bond under various conditions.

Cyclization and Condensation Reactions

The presence of vicinal amino and hydroxyl groups on the benzoate ring of this compound makes it an ideal precursor for the synthesis of heterocyclic systems, particularly benzoxazoles. organic-chemistry.orgrsc.org This transformation is a type of condensation reaction, a class of reactions where two molecules combine, often with the elimination of a small molecule like water. libretexts.org

Condensation of the ortho-aminophenol moiety with various carbonyl-containing compounds is a common and efficient method for forming the oxazole (B20620) ring. researchgate.net For instance, reaction with aldehydes, carboxylic acids, or their derivatives can lead to the formation of 2-substituted benzoxazoles. researchgate.netnih.gov The reaction typically proceeds via the formation of a Schiff base or an amide intermediate, followed by an intramolecular cyclization and dehydration.

The general scheme for such a reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by cyclization involving the hydroxyl group. A variety of catalysts, including Brønsted or Lewis acids, can be employed to facilitate this transformation. organic-chemistry.org

Table 1: Potential Reagents for Benzoxazole (B165842) Formation with this compound This table is illustrative and based on common reactants for benzoxazole synthesis.

| Reactant | Resulting 2-Substituent on Benzoxazole Ring | Reaction Type |

|---|---|---|

| Benzaldehyde | Phenyl | Condensation with Aldehyde |

| Acetic Acid | Methyl | Condensation with Carboxylic Acid |

| Acyl Chlorides | Alkyl/Aryl | Acylation followed by Cyclization |

The remaining amino group on the phenyl ester portion of the molecule would remain available for further functionalization, allowing for the synthesis of more complex, bifunctional molecules.

Formation of Complex Molecular Architectures and Polymeric Systems

The bifunctional nature of this compound, possessing two reactive amino groups and a hydroxyl group, makes it a valuable monomer for the synthesis of polymers and other complex molecular architectures.

Incorporation into Macrocycles

Macrocycles are large cyclic molecules that are of interest in various fields, including host-guest chemistry and medicinal chemistry. The two primary amine groups of this compound are positioned at opposite ends of the molecule, making it a suitable building block for the synthesis of macrocyclic structures.

By reacting it with bifunctional linking agents, such as diacyl chlorides or dialdehydes, it is conceivable that macrocyclization could be achieved. The success of such a reaction would depend on employing high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. The resulting macrocycles would contain the rigid, functional core of the parent molecule, which could be exploited for specific binding or catalytic applications. While direct examples involving this specific molecule are not readily found, the principles of macrocyclization using diamines are well-established. nih.gov

Polymerization via Amino or Hydroxyl Groups

The presence of two primary amino groups allows this compound to act as a diamine monomer in polycondensation reactions. For example, reaction with diacyl chlorides or dicarboxylic acids could yield polyamides. nih.govacs.org The hydroxyl group on the backbone of these polymers could enhance properties such as solubility and thermal stability, and provide sites for further modification. mdpi.comresearchgate.net

Similarly, polymerization involving the hydroxyl group is also a possibility. For instance, in reactions with dianhydrides, both the amino and hydroxyl groups could potentially react, leading to the formation of complex poly(ester-imide-amide)s. The polymerization of aminophenol derivatives is a known route to producing functional polymers. mdpi.comdrexel.eduresearchgate.net

Table 2: Potential Polymer Classes Derived from this compound

| Co-monomer | Polymer Type | Potential Linkage |

|---|---|---|

| Diacyl Chloride | Polyamide | Amide |

| Dicarboxylic Acid | Polyamide | Amide |

| Dianhydride | Polyimide/Polyamide | Imide/Amide |

The properties of the resulting polymers would be highly dependent on the choice of the co-monomer and the polymerization conditions. The incorporation of the bent, rigid structure of the monomer, along with its polar functional groups, could lead to polymers with interesting thermal and mechanical properties.

Spectroscopic Characterization Methodologies and Electronic Structure Analysis

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

In-situ Spectroscopic Monitoring of Reactions

In-situ spectroscopic monitoring provides real-time insights into reaction kinetics, mechanisms, and the formation of transient intermediates without the need for sample extraction. While specific studies on the in-situ monitoring of reactions involving 4-Aminophenyl 4-amino-2-hydroxybenzoate (B10774363) are not extensively documented in publicly available literature, the techniques applied to its precursors, such as 4-aminophenol (B1666318) (4-AP), offer a clear blueprint for potential methodologies.

Electrochemical sensors, for instance, have been developed for the in-situ monitoring of 4-AP, often employing modified electrodes to track its electrooxidation. nih.govrsc.orgsamipubco.com Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can monitor the concentration of 4-AP in real-time during a reaction, such as its esterification to form the title compound. samipubco.combohrium.com Similarly, surface-enhanced Raman spectroscopy (SERS) has been utilized for the in-situ detection of 4-AP, providing high sensitivity and molecularly specific information. researchgate.net

For the synthesis of 4-Aminophenyl 4-amino-2-hydroxybenzoate, which involves the reaction of 4-amino-2-hydroxybenzoic acid and 4-aminophenol, in-situ Fourier-transform infrared (FTIR) or Raman spectroscopy could be employed. These vibrational spectroscopy methods can track the consumption of the carboxylic acid and phenol (B47542) functional groups and the appearance of the characteristic ester carbonyl stretching vibration, providing a direct measure of reaction progress. This approach allows for precise control over reaction parameters to optimize yield and purity.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy is a fundamental technique for probing the electronic structure of molecules. The absorption of UV or visible light by this compound induces transitions of electrons from lower to higher energy molecular orbitals, providing information about the conjugated systems within the molecule.

The structure of this compound contains two primary chromophoric units: the 4-aminophenyl group and the 4-amino-2-hydroxybenzoate system. Both are substituted benzene (B151609) rings, whose π-electrons are responsible for the absorption of UV radiation. The electronic transitions are primarily of the π → π* type, characteristic of aromatic systems. nih.gov

The presence of auxochromes—substituents with non-bonding electrons such as the amino (-NH₂) and hydroxyl (-OH) groups—significantly influences the absorption characteristics. These groups donate electron density into the aromatic π-system, which has several effects:

Bathochromic Shift (Red Shift): The energy required for the π → π* transition is lowered, causing the maximum absorption wavelength (λmax) to shift to longer wavelengths compared to unsubstituted benzene.

Hyperchromic Effect: The probability of the transition increases, leading to a higher molar absorptivity (ε).

The electronic spectrum of this compound is expected to be a composite of the electronic transitions of its two constituent aromatic rings. The absorption bands of aromatic amino acids like tyrosine and tryptophan, which also contain substituted benzene rings, typically occur in the 270-280 nm range. iosrjournals.orguleth.ca Given the multiple activating groups (two -NH₂ and one -OH) on the benzoate (B1203000) ring and the -NH₂ group on the phenyl ester portion, strong absorption bands are anticipated.

| Predicted Band | λmax (nm) | Associated Transition | Contributing Chromophore(s) |

|---|---|---|---|

| Band I | ~290-310 | π → π | 4-amino-2-hydroxybenzoyl system |

| Band II | ~240-260 | π → π | 4-aminophenyl system |

The polarity of the solvent can significantly alter the electronic absorption spectrum of a solute, a phenomenon known as solvatochromism. youtube.comtutorchase.com These effects arise from differential solvation of the ground and excited electronic states.

For this compound, the π → π* transitions are expected to be sensitive to solvent polarity. The excited states of molecules with electron-donating groups like -NH₂ and -OH are generally more polar than their ground states. Therefore, an increase in solvent polarity is predicted to cause the following changes:

Polar Solvents (e.g., Ethanol, Water): These solvents will stabilize the more polar excited state to a greater extent than the ground state. This stabilization reduces the energy gap for the electronic transition, resulting in a bathochromic (red) shift to longer wavelengths. youtube.combiointerfaceresearch.com Polar protic solvents can also engage in hydrogen bonding with the amino and hydroxyl groups, further influencing the electronic environment and absorption maxima. youtube.com

Non-polar Solvents (e.g., Hexane, Cyclohexane): In these solvents, solute-solvent interactions are weaker. The absorption spectrum in a non-polar solvent often reveals more fine structure and serves as a baseline for comparing solvent-induced shifts. youtube.com

The transition involving non-bonding electrons (n → π*), for example from the carbonyl oxygen, is also possible. These transitions typically show a hypsochromic (blue) shift with increasing solvent polarity, as the polar solvent stabilizes the non-bonding electrons in the ground state through hydrogen bonding, increasing the energy required for excitation. youtube.com

Quantum chemical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting and interpreting electronic spectra. researchgate.netresearchgate.netmdpi.com These methods can calculate the vertical excitation energies and oscillator strengths of electronic transitions, which correspond to the λmax and intensity of absorption bands observed experimentally. youtube.com

For this compound, a TD-DFT calculation would involve:

Geometry Optimization: First, the molecule's ground-state geometry is optimized to find its most stable conformation.

Excitation Energy Calculation: Using the optimized geometry, TD-DFT is employed to compute the energies of various electronic transitions from the ground state (S₀) to excited states (S₁, S₂, etc.). youtube.com

Spectrum Simulation: The calculated excitation energies (which can be converted to wavelengths) and their corresponding oscillator strengths are used to simulate a theoretical UV-Vis spectrum.

Comparing the theoretical spectrum with the experimental one allows for the assignment of specific absorption bands to particular electronic transitions (e.g., HOMO → LUMO, HOMO-1 → LUMO). mdpi.com Discrepancies between the calculated and experimental spectra can often be reconciled by including solvent effects in the calculation, for example, by using a Polarizable Continuum Model (PCM). researchgate.net Such correlative studies provide a deeper understanding of the molecule's electronic structure and how it is influenced by its chemical environment. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition of the molecular ion.

For this compound (C₁₃H₁₂N₂O₃), the exact mass of its protonated molecular ion [M+H]⁺ can be calculated.

Elemental Composition: C₁₃H₁₃N₂O₃⁺

Calculation: (13 * 12.000000) + (13 * 1.007825) + (2 * 14.003074) + (3 * 15.994915) = 245.0921

An experimental HRMS measurement yielding an m/z value very close to 245.0921 would confirm the molecular formula of the compound, distinguishing it from other isomers or compounds with the same nominal mass.

The fragmentation of aromatic esters upon ionization in a mass spectrometer often follows predictable pathways. youtube.comwhitman.eduacs.org For this compound, key fragmentation events would likely include:

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is common for esters. whitman.edulibretexts.org Loss of the 4-aminophenoxy radical (•O-C₆H₄-NH₂) would generate a stable acylium ion.

Ester Bond Cleavage: The C-O ester bond can cleave, with charge retention on either fragment. Cleavage with H-rearrangement can lead to the formation of the corresponding carboxylic acid and aminophenol radical ions.

Fragmentation of Aromatic Rings: Subsequent fragmentation can involve the loss of small neutral molecules like CO, HCN, or C₂H₂ from the aromatic rings. acs.org

| m/z (Calculated) | Formula | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|---|

| 245.0921 | [C₁₃H₁₃N₂O₃]⁺ | Protonated Molecular Ion | - |

| 138.0550 | [C₇H₈NO₂]⁺ | Protonated 4-amino-2-hydroxybenzoic acid | Cleavage of ester C-O bond with H-rearrangement |

| 121.0502 | [C₇H₆NO]⁺ | 4-amino-2-hydroxybenzoyl acylium ion | Alpha-cleavage (loss of •O-C₆H₄-NH₂) followed by loss of H₂O |

| 109.0706 | [C₆H₇NO]⁺ | Protonated 4-aminophenol | Cleavage of ester C-O bond with H-rearrangement |

Fragmentation Patterns for Structural Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. In the case of this compound, electron ionization (EI) mass spectrometry would lead to the formation of a molecular ion ([M]•+) which is the intact molecule with one electron removed. This molecular ion is energetically unstable and subsequently breaks down into smaller, characteristic fragment ions. The analysis of these fragments provides a molecular fingerprint that can confirm the compound's structure.

The fragmentation of this compound is expected to occur at the most labile bonds, particularly the ester linkage. The structure contains two key moieties: a 4-aminophenol part and a 4-amino-2-hydroxybenzoic acid part, linked by an ester bond.

Key predictable fragmentation pathways include:

Cleavage of the Ester Bond: This is one of the most common fragmentation pathways for esters. libretexts.org It can occur in two primary ways:

Acyl-Oxygen Cleavage: The bond between the carbonyl carbon and the phenoxy oxygen can break, leading to the formation of an acylium ion derived from 4-amino-2-hydroxybenzoic acid.

Alkyl-Oxygen Cleavage: The bond between the phenoxy oxygen and the phenyl ring of the 4-aminophenol moiety can break.

Fragmentation within the Aromatic Rings: Subsequent fragmentation can involve the loss of small neutral molecules like carbon monoxide (CO), carbon dioxide (CO2), or hydrocyanic acid (HCN) from the aromatic rings, which is characteristic of phenols and anilines. docbrown.infowhitman.edu

Cleavage adjacent to Amino Groups: The C-C bonds adjacent to the amino groups can also undergo cleavage.

Hypothetical Fragmentation Data for this compound

| Hypothetical m/z | Proposed Fragment Ion Structure | Plausible Origin of Fragment |

|---|---|---|

| 244 | [C13H12N2O3]•+ | Molecular Ion (Parent Ion) |

| 137 | [C7H6NO2]+ | Acylium ion from cleavage of the C-O ester bond (4-amino-2-hydroxybenzoyl cation) |

| 109 | [C6H7NO]•+ | Radical cation of 4-aminophenol from cleavage of the ester bond |

| 108 | [C6H6NO]+ | Ion from cleavage of the O-C ester bond (4-aminophenoxy cation) |

| 92 | [C6H6N]+ | Loss of CO from the [C7H6NO]+ fragment |

| 65 | [C5H5]+ | Loss of HCN from the aniline-derived fragment |

Advanced Spectroscopic Techniques for Molecular Dynamics and Interactions

Beyond static structural confirmation, advanced spectroscopic techniques can provide deep insights into the molecular dynamics and intermolecular interactions of this compound. These techniques are crucial for understanding how the molecule behaves in different environments, how its constituent parts move relative to each other, and how it interacts with neighboring molecules.

Car-Parrinello Molecular Dynamics (CPMD) and Path Integral Molecular Dynamics (PIMD) are powerful computational methods that can simulate the dynamic behavior of molecules. nih.gov For a molecule like this compound, which has multiple hydrogen bond donor and acceptor sites (hydroxyl and amino groups, and carbonyl oxygen), these simulations can be particularly revealing.

Hydrogen Bond Dynamics: CPMD simulations can track the time evolution of hydrogen bonds, revealing their strength, stability, and the potential for proton transfer. nih.gov For instance, intramolecular hydrogen bonding between the ortho-hydroxyl group and the carbonyl oxygen of the benzoate moiety can be investigated. Intermolecular hydrogen bonding, which would be prevalent in the solid state, dictates the crystal packing and physical properties of the compound.

Conformational Dynamics: The molecule is not rigid; the ester linkage allows for rotation of the two aromatic rings relative to each other. Advanced spectroscopic techniques, coupled with simulations, can explore the potential energy surface of these rotations and identify the most stable conformations.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy is another advanced technique that provides information on molecular dynamics in the solid state. By measuring parameters like the relaxation times (e.g., T1ρ), one can understand the mobility of different parts of the molecule. mdpi.com For this compound, solid-state NMR could differentiate the dynamics of the two phenyl rings and how they are affected by crystal packing and intermolecular interactions. mdpi.com

Terahertz (THz) Spectroscopy can probe the low-frequency vibrational modes of molecules, which are often associated with collective motions and intermolecular interactions like hydrogen bonding. researchgate.net The THz spectrum of this compound would be sensitive to its crystal structure and any polymorphic forms, providing a unique fingerprint of its solid-state arrangement.

While specific experimental studies on the molecular dynamics of this compound are not extensively documented, the application of these advanced spectroscopic techniques can be inferred from studies on related hydroxybenzoic acid and aminobenzoic acid derivatives. nih.govnih.govnih.gov These studies highlight the importance of understanding the dynamic nature of hydrogen bonds and their role in determining the properties of such compounds. mdpi.com

Potential Areas of Investigation using Advanced Spectroscopy

| Technique | Information Gained for this compound | Potential Research Findings |

|---|---|---|

| CPMD/PIMD | Dynamics of intra- and intermolecular hydrogen bonds. | Quantification of proton transfer events; stability of hydrogen-bonded dimers or polymers. |

| Solid-State NMR | Mobility of the two different phenyl rings and functional groups. | Determination of rotational barriers; characterization of different crystalline phases (polymorphs). |

| THz Spectroscopy | Low-frequency vibrational modes related to crystal lattice and hydrogen bonds. | Identification of polymorphic forms; direct measurement of intermolecular interaction strengths. |

| Femtosecond Transient Absorption Spectroscopy | Ultrafast photophysical processes upon UV excitation. | Elucidation of excited-state dynamics, such as intramolecular charge transfer. |

Lack of Available Data for Crystallographic and Solid-State Structural Elucidation of this compound

Following a comprehensive search of scientific databases and literature, it has been determined that there is no publicly available single-crystal X-ray diffraction data for the compound this compound. This information is essential for the detailed analysis and discussion required to fulfill the requested article outline.

The specified sections and subsections of the article, including the determination of molecular geometry, bond parameters, conformation, crystal packing, and a thorough analysis of intermolecular interactions such as hydrogen bonding and pi-stacking, are all contingent upon the availability of experimentally determined crystallographic data. Without this foundational information, a scientifically accurate and thorough article focusing solely on the crystallographic and solid-state structure of this compound cannot be generated.

Searches for this specific compound, including alternative nomenclature and inquiries into its synthesis and characterization, did not yield any publications containing the necessary structural elucidation. While information exists for structurally related compounds, extrapolation of such data would not be scientifically rigorous and would fall outside the strict constraints of the request.

Therefore, the generation of the requested article is not possible at this time due to the absence of the required primary scientific data.

Crystallographic and Solid State Structural Elucidation

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contacts

There are no published studies detailing the Hirshfeld surface analysis of 4-Aminophenyl 4-amino-2-hydroxybenzoate (B10774363). Consequently, data on its intermolecular contacts, quantitative contributions of different interactions (such as H···H, O···H, C···H), and the corresponding 2D fingerprint plots are not available. This type of analysis would be crucial to understanding the packing of molecules in the crystal lattice and identifying the dominant forces in its supramolecular architecture, but such an investigation has not been reported.

Polymorphism and Co-crystallization Studies

Investigations into the potential polymorphism or co-crystallization of 4-Aminophenyl 4-amino-2-hydroxybenzoate have not been found in the scientific literature. Polymorphism refers to the ability of a compound to exist in more than one crystal form, each with different physical properties. Co-crystallization involves incorporating a second molecular species into the crystal lattice to modify properties. Without experimental screening and characterization, it remains unknown whether this compound exhibits polymorphism or if it forms co-crystals with other compounds.

Computational and Theoretical Investigations of 4 Aminophenyl 4 Amino 2 Hydroxybenzoate

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is widely employed to predict various molecular properties with a good balance between accuracy and computational cost.

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 4-Aminophenyl 4-amino-2-hydroxybenzoate (B10774363), this process would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.

The molecule possesses several rotatable bonds, particularly around the ester linkage and the amino groups. This flexibility allows for multiple possible conformers. Conformational analysis would systematically explore these rotational possibilities to identify the global minimum energy structure and other low-energy conformers. Theoretical studies on similar aromatic esters and aminophenol derivatives suggest that the planarity of the benzene (B151609) rings is largely maintained, with the key conformational variables being the torsion angles around the ester group and the orientation of the amino and hydroxyl substituents. The stability of different conformers is influenced by a delicate balance of steric hindrance and intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the ester carbonyl, or between the amino groups and adjacent functionalities.

Table 1: Predicted Optimized Geometric Parameters for a Representative Conformer of a Structurally Similar Aminobenzoate Derivative (Note: This data is illustrative and based on typical values from DFT calculations on analogous compounds.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-O (ester) | 1.36 | C-O-C | 118.5 |

| C=O (ester) | 1.21 | O=C-O | 123.0 |

| C-N (amino) | 1.40 | H-N-H | 112.0 |

| O-H (hydroxyl) | 0.97 | C-O-H | 109.0 |

| Phenyl Ring Torsion | - | - | ~0 or ~180 |

The electronic properties of a molecule are crucial for understanding its reactivity and spectral behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity. For 4-Aminophenyl 4-amino-2-hydroxybenzoate, the HOMO is expected to be localized primarily on the aminophenyl and hydroxy-substituted aminobenzoate rings, which are electron-rich. The LUMO is likely to be distributed over the ester group and the benzene rings, which can act as electron-accepting regions. The presence of electron-donating amino and hydroxyl groups would be expected to raise the HOMO energy, while the ester group would lower the LUMO energy, leading to a relatively small energy gap and indicating a molecule with significant potential for electronic transitions and chemical reactivity.

Table 2: Representative Frontier Molecular Orbital Energies from DFT Calculations on Analogous Aromatic Compounds

| Molecular Orbital | Energy (eV) |

| HOMO | -5.5 to -6.5 |

| LUMO | -1.0 to -2.0 |

| HOMO-LUMO Gap (ΔE) | 3.5 to 5.5 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The MEP map displays regions of varying electrostatic potential on the electron density surface. Red-colored regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. Conversely, blue-colored regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack.

For this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the ester and hydroxyl groups, as well as on the nitrogen atoms of the amino groups, due to the presence of lone pairs of electrons. These sites would be the primary targets for electrophiles. Positive potential (blue) would be expected around the hydrogen atoms of the amino and hydroxyl groups, and potentially on the carbonyl carbon of the ester group, making these areas susceptible to nucleophilic attack. The MEP map provides a clear and intuitive picture of the molecule's reactivity patterns.

Fukui functions are a concept within DFT that helps to quantify the reactivity of different atomic sites within a molecule. They describe the change in electron density at a particular point in the molecule when an electron is added or removed. The Fukui function, f(r), can be used to predict sites for nucleophilic and electrophilic attack.

f+(r) : for nucleophilic attack (electron acceptance), indicating where an additional electron would most likely reside.

f-(r) : for electrophilic attack (electron donation), showing from where an electron is most likely to be removed.

f0(r) : for radical attack.

For this compound, the calculated Fukui functions would likely indicate that the nitrogen atoms of the amino groups and certain carbon atoms in the aromatic rings are the most susceptible to electrophilic attack (high f- values). The carbonyl carbon of the ester group and other electron-deficient regions would be predicted as the primary sites for nucleophilic attack (high f+ values). These local reactivity descriptors provide a more quantitative prediction of reactivity compared to the qualitative picture from MEP maps.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are instrumental in the interpretation and assignment of experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of the optimized molecular structure, a theoretical spectrum can be generated and compared with experimental data.

DFT calculations can predict the vibrational frequencies and intensities of the normal modes of vibration for this compound. These theoretical predictions are invaluable for assigning the various peaks observed in experimental IR and Raman spectra to specific molecular motions, such as stretching, bending, and torsional vibrations.

IR Spectroscopy : The predicted IR spectrum would show strong absorptions corresponding to the stretching vibrations of the N-H bonds in the amino groups, the O-H bond of the hydroxyl group, the C=O bond of the ester, and the C-O and C-N bonds. Bending vibrations of these groups and aromatic ring vibrations would also be present.

Raman Spectroscopy : The Raman spectrum is often complementary to the IR spectrum. For this molecule, strong Raman signals would be expected for the symmetric vibrations of the aromatic rings and other polarizable bonds.

It is common practice to scale the calculated frequencies by an empirical factor to account for anharmonicity and other approximations inherent in the theoretical models, leading to a better agreement with experimental spectra. Studies on related aminobenzoic acids have shown good correlation between scaled DFT-calculated frequencies and experimental IR and Raman data.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in a Molecule Structurally Similar to this compound (Note: Frequencies are hypothetical and based on typical values for these functional groups.)

| Functional Group | Vibrational Mode | Predicted Frequency (cm-1) |

| N-H (Amino) | Symmetric & Asymmetric Stretching | 3300 - 3500 |

| O-H (Hydroxyl) | Stretching | 3200 - 3600 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=O (Ester) | Stretching | 1700 - 1750 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-O (Ester) | Stretching | 1100 - 1300 |

| C-N (Amino) | Stretching | 1250 - 1350 |

No Publicly Available Computational Studies Found for "this compound"

Despite a comprehensive search for computational and theoretical investigations into the chemical compound this compound, no specific scholarly articles or publicly accessible research data matching the detailed structural and analytical requests were identified.

The inquiry sought to build a detailed article focusing on several advanced computational chemistry topics related to this specific molecule. The requested sections included:

Normal Mode Analysis and Vibrational Assignments: This would involve a detailed breakdown of the vibrational modes of the molecule, typically calculated using methods like Density Functional Theory (DFT).

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations: This section was to include simulated UV-Vis spectra, analysis of excited state properties, and an examination of charge transfer phenomena within the molecule.

Molecular Dynamics (MD) Simulations: The planned content would have covered the conformational dynamics of the molecule in both solution and solid states, as well as the nature of its intermolecular interactions in condensed phases.

Extensive searches were conducted using a variety of keywords and databases that typically house such computational chemistry research. These searches included terms such as "this compound DFT," "TD-DFT," "molecular dynamics," "vibrational analysis," and alternative nomenclature for the compound.

The search results did yield computational studies on structurally related compounds, such as derivatives of 4-aminobenzoic acid or other aminophenol esters. However, none of the located research focused specifically on the complete "this compound" molecule.

Without access to peer-reviewed research data from computational experiments performed directly on this compound, it is not possible to generate a scientifically accurate and informative article that adheres to the requested outline. The creation of such an article would necessitate the fabrication of data, which would be misleading and scientifically unsound.

Therefore, at this time, the requested article on the computational and theoretical investigations of this compound cannot be produced due to the absence of the necessary foundational research in the public domain.

Prediction of Reaction Mechanisms and Energy Landscapes

Computational and theoretical chemistry offer powerful tools to elucidate the potential reaction mechanisms and corresponding energy landscapes for the formation and subsequent reactions of this compound. While specific experimental kinetic data for this compound may be limited, density functional theory (DFT) and other high-level electronic structure methods can provide valuable insights into the thermodynamics and kinetics of relevant chemical transformations.

The primary reaction for the synthesis of this compound is the esterification between 4-aminophenol (B1666318) and 4-amino-2-hydroxybenzoic acid, or a derivative thereof. Conversely, a key reaction of the title compound is its hydrolysis or aminolysis, leading to the cleavage of the ester bond. Computational studies on analogous systems, such as the aminolysis of simple esters, provide a framework for predicting the mechanistic pathways. researchgate.net

A plausible mechanism for the formation of this compound from 4-amino-2-hydroxybenzoic acid and 4-aminophenol, typically under acidic or coupling agent-mediated conditions, would proceed through a nucleophilic acyl substitution pathway. The reaction initiates with the protonation of the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. Subsequently, the amino group of 4-aminophenol acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. This is followed by proton transfer and the elimination of a water molecule to yield the final ester product.

The reverse reaction, the hydrolysis of the ester bond, is also of significant interest. Under basic conditions, the reaction would likely proceed via a nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl carbon, forming a tetrahedral intermediate. This intermediate would then collapse, expelling the 4-aminophenoxide leaving group. Under acidic conditions, the reaction would be initiated by the protonation of the carbonyl oxygen, followed by the nucleophilic attack of a water molecule.

A key reaction pathway to consider is the aminolysis of the ester, where an amine acts as the nucleophile. masterorganicchemistry.comchemistrysteps.com This reaction is particularly relevant in contexts where the compound might interact with other amino-functionalized molecules. The mechanism of aminolysis can be either stepwise, involving a distinct tetrahedral intermediate, or concerted. researchgate.net Furthermore, the reaction can be uncatalyzed or catalyzed by a second molecule of the attacking amine, which acts as a proton shuttle. researchgate.net

The energy landscape for the aminolysis of an ester like this compound can be complex, with multiple possible pathways and intermediates. The relative energies of these species are influenced by factors such as the solvent, the presence of catalysts, and the electronic effects of the substituents on the aromatic rings. The amino and hydroxyl groups on the benzoate (B1203000) and phenyl rings, respectively, can influence the electron density at the reaction center and potentially participate in intramolecular hydrogen bonding, which could affect the stability of intermediates and transition states.

To illustrate the insights that can be gained from such computational investigations, the following tables present hypothetical, yet chemically reasonable, data for the aminolysis of this compound with a generic primary amine (R-NH2), based on computational studies of similar reactions. researchgate.netresearchgate.net

Table 1: Calculated Relative Energies for a Stepwise, Uncatalyzed Aminolysis Pathway

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + R-NH2 | 0.0 |

| TS1 | First Transition State (C-N bond formation) | +25.3 |

| Intermediate | Tetrahedral Intermediate | +12.8 |

| TS2 | Second Transition State (C-O bond cleavage) | +28.1 |

| Products | 4-amino-N-R-2-hydroxybenzamide + 4-aminophenol | -5.7 |

This table is interactive. You can sort the data by clicking on the column headers.

Table 2: Calculated Relative Energies for a Stepwise, Amine-Catalyzed Aminolysis Pathway

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + 2 R-NH2 | 0.0 |

| TS1 | First Transition State (C-N bond formation with proton shuttle) | +15.1 |

| Intermediate | Tetrahedral Intermediate (stabilized by proton transfer) | +8.2 |

| TS2 | Second Transition State (C-O bond cleavage with proton shuttle) | +17.5 |

| Products | 4-amino-N-R-2-hydroxybenzamide + 4-aminophenol + R-NH2 | -5.7 |

This table is interactive. You can sort the data by clicking on the column headers.

These hypothetical data illustrate that the presence of a second amine molecule can significantly lower the activation energies of both transition states, suggesting a catalytic role for the amine in the aminolysis reaction. researchgate.net Such computational predictions are invaluable for understanding the reactivity of this compound and for designing synthetic routes or predicting its stability under various conditions.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of 4-Aminophenyl 4-amino-2-hydroxybenzoate (B10774363) from its precursors, intermediates, and potential degradation products. The choice of technique depends on the analyte's volatility and the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for assessing the purity and quantifying 4-Aminophenyl 4-amino-2-hydroxybenzoate due to its high resolution, sensitivity, and applicability to non-volatile compounds. Reversed-phase HPLC (RP-HPLC) is typically the method of choice. wu.ac.th

In a typical RP-HPLC setup, a non-polar stationary phase, such as an octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8) column, is used. pom.go.idwu.ac.th The separation is achieved by using a polar mobile phase, which is often a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.gov An isocratic method, where the mobile phase composition remains constant, can be employed for routine analysis. pom.go.idsielc.com For more complex samples containing impurities with a wide range of polarities, a gradient elution program, where the mobile phase composition is changed over time, offers superior separation. wu.ac.th

Detection is commonly performed using a UV-Visible or a Photo-Diode Array (PDA) detector, which provides spectral information that can aid in peak identification and purity assessment. wu.ac.thwu.ac.th The aromatic nature of this compound allows for strong UV absorbance, leading to high sensitivity.

Table 1: Illustrative RP-HPLC Parameters for Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) pom.go.id |

| Mobile Phase | Acetonitrile and 0.05 M Phosphate Buffer (pH 7.0) nih.gov |

| Elution Mode | Isocratic or Gradient wu.ac.thsielc.com |

| Flow Rate | 1.0 mL/min pom.go.id |

| Column Temperature | Ambient or controlled (e.g., 25-40°C) pom.go.idwu.ac.th |

| Injection Volume | 5-20 µL wu.ac.th |

| Detector | UV/PDA at a specified wavelength (e.g., 265 nm) wu.ac.th |

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible. The compound's multiple polar functional groups (-NH2, -OH) result in low volatility and high reactivity, preventing it from being readily vaporized without thermal decomposition. To overcome this limitation, derivatization is a mandatory prerequisite for GC analysis.

The most common derivatization strategy is silylation, which involves replacing the active hydrogen atoms in the amino and hydroxyl groups with nonpolar trialkylsilyl groups, typically trimethylsilyl (B98337) (TMS). nih.gov Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are widely used for this purpose. nih.gov The resulting silylated derivative is significantly more volatile and thermally stable, making it suitable for GC analysis.

The derivatized sample is then injected into the GC, which is typically equipped with a capillary column (e.g., HP-5MS), and analyzed using a flame ionization detector (FID) or, more powerfully, a mass spectrometer (MS).

Table 2: Representative GC Conditions for Silylated Derivatives

| Parameter | Condition |

| Derivatization Reagent | BSTFA with 1% TMCS or MSTFA |

| Column | DB-5MS (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) mdpi.com |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Injector Temperature | 250°C |

| Oven Program | Initial temp 70°C, ramped to 280°C |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

Hyphenated techniques, which couple a separation method with a powerful detection method like mass spectrometry, are indispensable for unequivocal identification and structural characterization.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly specific and sensitive technique that provides molecular weight and structural information. After separation via HPLC, the analyte is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. researchgate.net The mass analyzer can then provide the mass-to-charge ratio (m/z) of the parent ion, confirming the molecular weight of this compound. Further fragmentation in tandem MS (MS/MS) experiments can elucidate the compound's structure and help identify unknown impurities or degradation products. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is used for the analysis of the volatile derivatives of the compound. mdpi.com Following GC separation, the derivatized analyte enters the mass spectrometer, where it is ionized, commonly by electron impact (EI). The resulting mass spectrum, which shows a unique fragmentation pattern, serves as a chemical fingerprint for definitive identification.

Electrochemical Methods for Redox Behavior

Electrochemical methods are powerful tools for investigating the redox (reduction-oxidation) properties of this compound. The presence of multiple electroactive moieties—two aminophenyl groups and a hydroxyl group—makes the compound particularly amenable to electrochemical analysis. tsijournals.com These techniques can provide insights into reaction mechanisms and can be adapted for highly sensitive quantification.

Cyclic Voltammetry (CV) is a primary technique used to study the electrochemical behavior of redox-active species. nih.gov For this compound, CV can reveal the potentials at which the compound is oxidized and reduced. The electrochemical oxidation of aminophenol derivatives typically involves the formation of quinoneimine species in a quasi-reversible, two-electron process. researchgate.net The presence of multiple active sites in the target molecule would likely result in a complex voltammogram with multiple redox peaks.

The experiment involves scanning the potential of an electrode (e.g., glassy carbon) in a solution containing the analyte and a supporting electrolyte, and measuring the resulting current. samipubco.comresearchgate.net The shape of the cyclic voltammogram provides information about the thermodynamics and kinetics of the electron transfer processes. researchgate.net The positions of the peaks are dependent on the molecular structure and can be significantly influenced by the pH of the solution, indicating the involvement of protons in the redox reactions. researchgate.netresearchgate.net By varying the scan rate, one can determine whether the process is diffusion-controlled or adsorption-controlled. researchgate.net

Table 3: Expected Redox Processes in Cyclic Voltammetry

| Process | Description |

| Anodic Peak (Oxidation) | Corresponds to the oxidation of the aminophenol and/or hydroxyl moieties to form quinone-like structures. researchgate.net |

| Cathodic Peak (Reduction) | Corresponds to the reduction of the electrochemically generated oxidized species back to their original form. researchgate.net |

| pH Dependence | Peak potentials shift with changing pH, indicating proton-coupled electron transfer. researchgate.net |

| Scan Rate Effect | Peak currents increase with the scan rate, providing insights into the reaction mechanism. researchgate.nettsijournals.com |

Amperometry involves applying a constant potential to a working electrode and measuring the current as a function of time or analyte concentration. It is often used as a detection method in chromatography (HPLC-amperometric detection), offering very low detection limits for electroactive compounds. sigmaaldrich.com For the quantification of this compound, the potential would be set to a value sufficient to oxidize the compound as it elutes from the HPLC column, and the resulting current would be directly proportional to its concentration. Pulsed Amperometric Detection (PAD) is another variant that can be used to maintain a clean and active electrode surface. nih.gov

Potentiometry is a zero-current technique that measures the potential difference between two electrodes. medmedchem.com While less common for routine analysis of this specific type of compound, potentiometric sensors, such as ion-selective electrodes (ISEs), could theoretically be developed for its quantification. medmedchem.com This would involve creating a membrane electrode that selectively responds to the ionic form of this compound, allowing for direct measurement of its concentration in a sample.

Capillary Electrophoresis for High-Resolution Separation

Capillary electrophoresis (CE) stands out as a powerful technique for the high-resolution separation of ionic species based on their differential migration in an electric field. While specific CE methods for this compound are not extensively detailed in publicly available literature, the principles of CE can be applied to develop a robust analytical method for its separation and quantification.

The amphiprotic nature of this compound, possessing both acidic (phenolic hydroxyl) and basic (amino) groups, allows for its analysis under various pH conditions. A hypothetical CE method could be developed using a fused-silica capillary and a buffer system that ensures the compound is in a charged state. For instance, a low pH buffer would protonate the amino groups, resulting in a positively charged species that would migrate towards the cathode. Conversely, a high pH buffer would deprotonate the phenolic hydroxyl group, leading to a negatively charged species migrating towards the anode.

The choice of buffer composition, concentration, and pH would be critical in optimizing the separation, as would be the applied voltage and capillary temperature. Detection could be achieved using a diode array detector (DAD) set at a wavelength corresponding to the maximum absorbance of the compound.

Table 1: Hypothetical Capillary Electrophoresis Parameters for this compound Analysis

| Parameter | Condition | Rationale |

| Capillary | Fused-silica, 50 µm i.d., 60 cm total length | Standard for high-resolution separations. |

| Background Electrolyte | 50 mM Phosphate buffer, pH 3.0 | Ensures protonation of amino groups for cationic migration. |

| Applied Voltage | 25 kV | Provides efficient separation with reasonable analysis time. |

| Temperature | 25 °C | Maintains consistent viscosity and migration times. |

| Injection | Hydrodynamic, 50 mbar for 5 s | Introduces a small, well-defined sample plug. |

| Detection | Diode Array Detector (DAD) at 254 nm | Allows for sensitive detection of the aromatic compound. |

This hypothetical method would serve as a starting point for the development of a validated CE protocol for the quality control and purity assessment of this compound.

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric analysis (TGA) is a crucial thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides valuable information about the thermal stability and decomposition profile of a material.

For this compound, a TGA experiment would reveal the temperatures at which the compound begins to degrade and the various stages of its decomposition. The analysis would typically be performed under an inert atmosphere, such as nitrogen, to prevent oxidative degradation.